(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide
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Overview
Description
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a phenylacrylamide moiety, and a specific (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:
Formation of the difluorocyclohexyl intermediate: This step involves the preparation of (4,4-difluorocyclohexyl)hydrazine hydrochloride from tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate.
Coupling with acrylamide: The difluorocyclohexyl intermediate is then coupled with 2-methyl-3-phenylacrylamide under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is unique due to its specific (Z)-configuration and the presence of both difluorocyclohexyl and phenylacrylamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFELOZSBDLIE-QXMHVHEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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